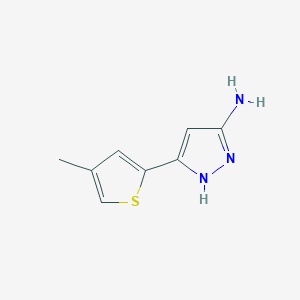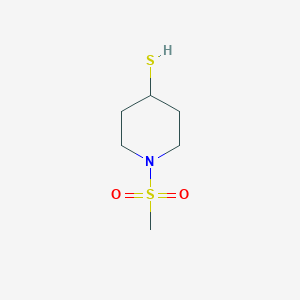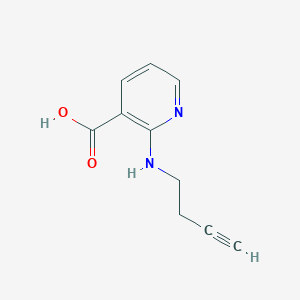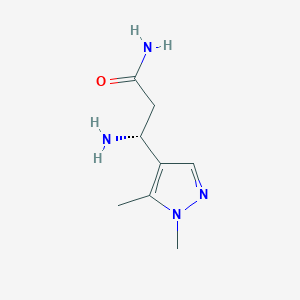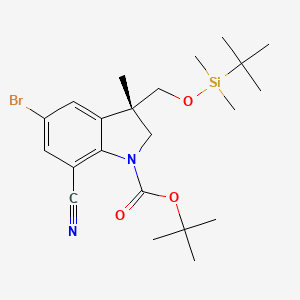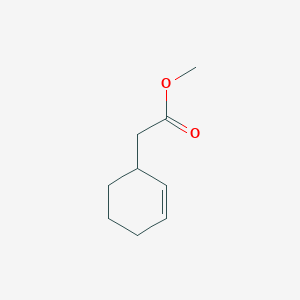![molecular formula C7H9N B13321394 1-Ethynyl-2-azabicyclo[2.1.1]hexane](/img/structure/B13321394.png)
1-Ethynyl-2-azabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2-azabicyclo[211]hexane is a unique bicyclic compound characterized by its rigid structure and the presence of an ethynyl group attached to a nitrogen-containing bicyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-azabicyclo[2.1.1]hexane can be synthesized through a formal cycloaddition reaction. One common method involves the cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions . This reaction leverages a polar-radical-polar relay strategy, which includes a fast acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines, followed by efficient debrominative radical formation to initiate the cycloaddition .
Industrial Production Methods: Industrial production of this compound typically involves batchwise synthesis, where the key step is the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This method allows for the production of the compound on a multigram scale.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols can replace the ethynyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted azabicyclohexanes.
Scientific Research Applications
1-Ethynyl-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of ligand-directed degraders (LDDs), which are compounds designed to degrade specific proteins.
Material Science: The rigid structure of the compound makes it useful in the design of new materials with specific mechanical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-ethynyl-2-azabicyclo[2.1.1]hexane involves its role as an electrophile in various chemical reactions. The ethynyl group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and conformational stability. This makes the compound a valuable intermediate in the synthesis of bioactive molecules .
Comparison with Similar Compounds
1-Azabicyclo[2.1.1]hexane: Lacks the ethynyl group but shares the bicyclic structure.
2-Azabicyclo[2.1.1]hexane: Similar bicyclic structure with different substitution patterns.
Uniqueness: 1-Ethynyl-2-azabicyclo[2.1.1]hexane is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for further functionalization. This makes it more versatile compared to its analogs in synthetic applications .
Properties
Molecular Formula |
C7H9N |
|---|---|
Molecular Weight |
107.15 g/mol |
IUPAC Name |
1-ethynyl-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C7H9N/c1-2-7-3-6(4-7)5-8-7/h1,6,8H,3-5H2 |
InChI Key |
QSCXMKYBNRKEQR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CC(C1)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


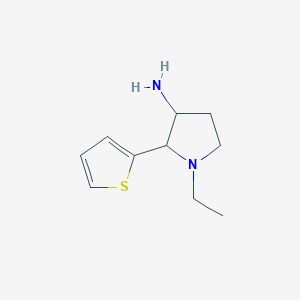
![2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol](/img/structure/B13321315.png)
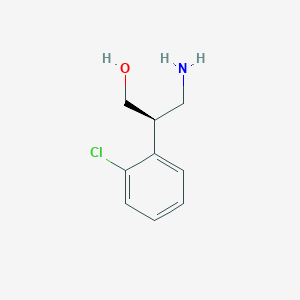

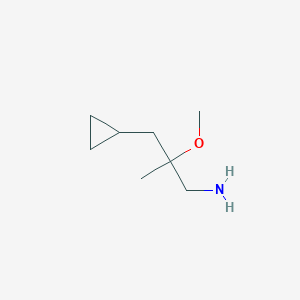
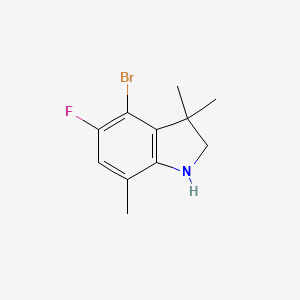
![N-Methylspiro[3.3]heptan-1-amine](/img/structure/B13321343.png)
![3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13321347.png)
